1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine
Description
1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine is a complex organic compound featuring a piperazine ring substituted with a nitrophenyl group and a pyridinyl-oxadiazole moiety
Properties
IUPAC Name |
3-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-5-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c30-29(31)21-16-18(22-25-23(32-26-22)17-8-10-24-11-9-17)6-7-20(21)28-14-12-27(13-15-28)19-4-2-1-3-5-19/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJGYJHEPMULPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CC=NC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Nitration of the phenyl ring:
Coupling reactions: The final step involves coupling the nitrophenyl and pyridinyl-oxadiazole moieties with the piperazine ring under suitable conditions, often using catalysts like palladium or copper.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring.
Oxidation: The compound can be oxidized under strong oxidizing conditions, although this is less common due to the stability of the nitro group.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and strong acids or bases.
Scientific Research Applications
1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Biological Studies: It can be used in studies investigating the interactions of complex organic molecules with biological systems, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine include:
1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-methylpiperazine: This compound has a methyl group instead of a phenyl group on the piperazine ring, which may alter its biological activity and chemical properties.
1-{2-Nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-ethylpiperazine: The ethyl group substitution can also impact the compound’s interactions with biological targets and its overall stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
